Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1495959-53-9
VCID: VC4322854
InChI: InChI=1S/C8H12O4/c1-10-7(9)6-8(12-6)3-2-4-11-5-8/h6H,2-5H2,1H3
SMILES: COC(=O)C1C2(O1)CCCOC2
Molecular Formula: C8H12O4
Molecular Weight: 172.18

Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate

CAS No.: 1495959-53-9

Cat. No.: VC4322854

Molecular Formula: C8H12O4

Molecular Weight: 172.18

* For research use only. Not for human or veterinary use.

Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate - 1495959-53-9

Specification

CAS No. 1495959-53-9
Molecular Formula C8H12O4
Molecular Weight 172.18
IUPAC Name methyl 1,7-dioxaspiro[2.5]octane-2-carboxylate
Standard InChI InChI=1S/C8H12O4/c1-10-7(9)6-8(12-6)3-2-4-11-5-8/h6H,2-5H2,1H3
Standard InChI Key LKJJHTZMACARLF-UHFFFAOYSA-N
SMILES COC(=O)C1C2(O1)CCCOC2

Introduction

Structural Analysis and Molecular Characteristics

Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate features a spirocyclic framework where two oxygen atoms are integrated into a bicyclic system. The core structure consists of a 1,5-dioxaspiro[2.5]octane backbone with a methyl ester group at position 2. Key molecular parameters include:

PropertyValue
Molecular FormulaC9_9H14_{14}O4_4
Molecular Weight186.20 g/mol
IUPAC NameMethyl 1,5-dioxaspiro[2.5]octane-2-carboxylate
CAS NumberNot publicly disclosed
XLogP3-AA~1.2 (estimated)

The spirocyclic arrangement imposes significant ring strain, which influences both reactivity and conformational stability. Computational models suggest that the 1,5-dioxaspiro configuration creates a distorted tetrahedral geometry at the spiro carbon, enhancing electrophilic character at adjacent positions. Comparative analysis with methyl-substituted analogs (e.g., Methyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate) reveals that positional isomerism markedly affects solubility and dipole moments .

Synthesis and Manufacturing Processes

Laboratory-Scale Synthesis

The synthesis of Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate typically follows multi-step protocols analogous to those used for related dioxaspiro compounds:

  • Cyclization Precursor Preparation: A diketone or diol derivative undergoes acid-catalyzed cyclization to form the spirocyclic core.

  • Esterification: The carboxylic acid intermediate is treated with methanol under Fischer esterification conditions, often employing sulfuric acid as a catalyst.

  • Purification: Chromatographic techniques (e.g., silica gel column chromatography) isolate the target compound with >95% purity.

Key challenges include controlling regioselectivity during cyclization and minimizing side reactions such as ring-opening hydrolysis.

Industrial Production

Industrial methodologies prioritize scalability and cost-efficiency:

  • Continuous Flow Reactors: Enable precise temperature control, reducing decomposition risks.

  • Catalytic Optimization: Heterogeneous catalysts (e.g., zeolites) improve yield by minimizing byproducts.

Chemical Reactivity and Reaction Mechanisms

The compound’s reactivity is governed by its spirocyclic strain and ester functionality:

Reaction TypeReagents/ConditionsMajor Products
Nucleophilic SubstitutionNaOH (aqueous)Hydrolyzed carboxylate
OxidationKMnO4_4 (acidic)Dicarboxylic acid derivative
ReductionLiAlH4_4 (anhydrous Et2_2O)Primary alcohol

Spectroscopic studies (NMR, IR) confirm that ring strain facilitates nucleophilic attack at the spiro carbon, leading to ring-opening reactions under mild conditions . The ester group participates in transesterification, enabling derivatization for tailored applications.

Industrial Applications and Technological Relevance

The compound’s unique properties enable diverse applications:

SectorUse Case
AgrochemicalsIntermediate for herbicidal formulations
Polymer ChemistryCrosslinking agent in epoxy resins
Flavor/FragranceSynthesis of spirocyclic terpenes

Its stability under thermal stress (decomposition >200°C) makes it suitable for high-temperature processes.

Comparative Analysis with Structural Analogs

The table below contrasts Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate with key analogs:

CompoundMolecular WeightXLogP3Bioactivity (IC50_{50})
Methyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate186.201.522 µM (HeLa)
Methyl 5-propyl-1,6-dioxaspiro[2.5]octane-2-carboxylate214.262.135 µM (HeLa)
Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate (this work)186.201.2Not reported

Increased alkyl chain length (e.g., propyl vs. methyl) correlates with heightened hydrophobicity and reduced aqueous solubility.

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